molecular formula C25H21ClN2O3S2 B2860008 5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-(3,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE CAS No. 866846-42-6

5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-(3,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2860008
CAS No.: 866846-42-6
M. Wt: 497.02
InChI Key: IBAZDJVZVIWOSQ-UHFFFAOYSA-N
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Description

5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-(3,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE is a complex organic compound with a unique structure that combines several functional groups, including an amino group, a sulfonyl group, and a thiophene ring

Scientific Research Applications

5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-(3,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-(3,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as chlorosulfonic acid.

    Amino Group Addition: The amino group can be added through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the various fragments together under specific reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-(3,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-(3,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-(3,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE: shares similarities with other sulfonyl-containing thiophene derivatives.

    Indole Derivatives: Compounds with similar biological activities and structural features.

    Sulfonyl Amino Compounds: Other compounds containing sulfonyl and amino groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

[3-amino-4-(4-chlorophenyl)sulfonyl-5-(3,5-dimethylanilino)thiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3S2/c1-15-12-16(2)14-19(13-15)28-25-24(33(30,31)20-10-8-18(26)9-11-20)21(27)23(32-25)22(29)17-6-4-3-5-7-17/h3-14,28H,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAZDJVZVIWOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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